molecular formula C13H9NS B091536 1-Isothiocyanato-2-phenylbenzene CAS No. 19394-61-7

1-Isothiocyanato-2-phenylbenzene

Cat. No. B091536
CAS RN: 19394-61-7
M. Wt: 211.28 g/mol
InChI Key: OAYSYSIGKCDBKZ-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2-phenylbenzene is a chemical compound with the CAS Number: 19394-61-7 . It has a molecular weight of 211.29 and is typically in liquid form .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Molecular Structure Analysis

The molecular formula of 1-Isothiocyanato-2-phenylbenzene is C13H9NS.


Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In this work, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Physical And Chemical Properties Analysis

1-Isothiocyanato-2-phenylbenzene is a liquid at room temperature . It has a molecular weight of 211.29 .

Scientific Research Applications

Antimicrobial Activity

1-Isothiocyanato-2-phenylbenzene: has been studied for its antimicrobial properties. Isothiocyanates (ITCs), in general, are known for their effectiveness against a variety of human pathogens, including bacteria with resistant phenotypes . This compound could be pivotal in developing new antimicrobial agents that can serve as alternatives or supplements to traditional antibiotics, especially in the face of increasing antibiotic resistance.

Cancer Research

ITCs have shown promise in cancer research due to their ability to inhibit the growth of cancer cells. The compound 1-Isothiocyanato-2-phenylbenzene may contribute to the study of tumor cell dynamics and the development of chemotherapeutic agents. Its role in understanding the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, is particularly noteworthy .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for creating more complex molecules. Its reactivity with amines can be exploited to synthesize a wide range of thioureas, which are useful in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

1-Isothiocyanato-2-phenylbenzene primarily targets Aldehyde Dehydrogenase (ALDH) . ALDH is a group of enzymes that metabolize aldehydes into their corresponding carboxylic acids . They play a crucial role in detoxifying many biological and environmental aldehydes .

Mode of Action

The compound interacts with its target, ALDH, by binding to it . This interaction inhibits the function of ALDH, which can lead to the accumulation of aldehydes in cells . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of ALDH affects various biochemical pathways. One of the most significant is the Keap1/Nrf2/ARE pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The inhibition of ALDH can lead to an imbalance in this pathway, potentially leading to increased oxidative stress .

Pharmacokinetics

Isothiocyanates, in general, are known for their high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This suggests that the compound may have good bioavailability

Result of Action

The inhibition of ALDH by 1-Isothiocyanato-2-phenylbenzene can lead to various molecular and cellular effects. For instance, it has been shown to decrease the tolerance of non-small-cell lung cancer (NSCLC) cells to cisplatin, a common chemotherapy drug . It also reverses the epithelial to mesenchymal transition (EMT) phenotype and migratory potential of certain NSCLC cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Isothiocyanato-2-phenylbenzene. For example, the compound’s action can be influenced by the presence of other compounds, pH levels, and temperature . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The novel synthesis method developed for isothiocyanates has advantages with low toxicity, low cost, safety, less by-products, and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name

1-isothiocyanato-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSYSIGKCDBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334106
Record name 1-isothiocyanato-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-2-phenylbenzene

CAS RN

19394-61-7
Record name 1-isothiocyanato-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-2-phenylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-aminobiphenyl (10.2 g), thiophosgene (10.4 g), dioxane (50 ml) and water (100 ml) was prepared with cooling in an ice bath. The temperature was raised to 30° C. and stirred for 3 hours at 30° C. to yield 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of 2-aminobiphenyl (10 g) with thiophosgene (10.2 g) in a mixture of dioxane (15 ml) and water (50 ml) at 0°-5° C. for 30 minutes and at ambient temperature for 2 hours with stirring gave 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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